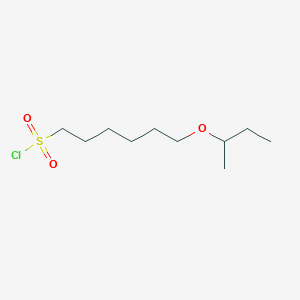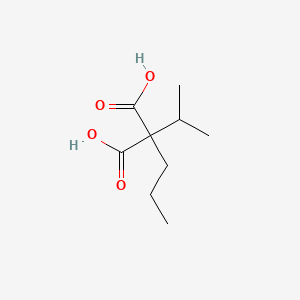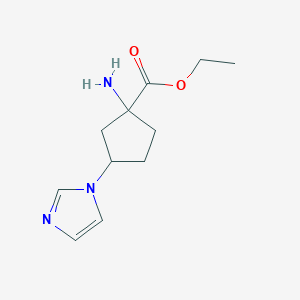![molecular formula C6H11BrClF2N B13482488 1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride](/img/structure/B13482488.png)
1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride is a chemical compound with a unique structure that includes a bromomethyl group and two fluorine atoms attached to a cyclobutyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride typically involves the bromination of a difluorocyclobutyl precursor followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The subsequent amination step can be carried out using ammonia or primary amines under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced amine derivatives.
Applications De Recherche Scientifique
1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The difluorocyclobutyl ring provides stability and enhances the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[1-(Bromomethyl)-3,3-difluorocyclopropyl]methanamine hydrochloride
- 1-[1-(Bromomethyl)-3,3-difluorocyclopentyl]methanamine hydrochloride
- 1-[1-(Bromomethyl)-3,3-difluorocyclohexyl]methanamine hydrochloride
Uniqueness
1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These properties can influence the compound’s reactivity, stability, and binding interactions, making it a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C6H11BrClF2N |
|---|---|
Poids moléculaire |
250.51 g/mol |
Nom IUPAC |
[1-(bromomethyl)-3,3-difluorocyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H10BrF2N.ClH/c7-3-5(4-10)1-6(8,9)2-5;/h1-4,10H2;1H |
Clé InChI |
UFJJLLLEHSNNBD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)(CN)CBr.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482419.png)


![1-[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B13482460.png)
![2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13482468.png)

![3-Ethylbicyclo[1.1.1]pentan-1-ol](/img/structure/B13482477.png)



![2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide](/img/structure/B13482499.png)
![2-{1-Azaspiro[3.3]heptan-3-yl}propan-2-ol](/img/structure/B13482501.png)
